molecular formula C15H19F2NO2 B7630879 (2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone

(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone

Cat. No. B7630879
M. Wt: 283.31 g/mol
InChI Key: XHEDAKYQTLQKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'DFM' and is a pyrrolidinyl aryl ketone derivative. DFM has been found to have several applications in the field of biochemistry and pharmacology. In

Mechanism of Action

DFM acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor plays a role in several physiological processes, including pain perception, inflammation, and cell survival. By modulating the sigma-1 receptor, DFM is able to regulate these processes and provide potential therapeutic benefits.
Biochemical and Physiological Effects:
DFM has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as provide anticonvulsant effects. DFM has also been found to have potential as a treatment for addiction and depression by modulating the reward system in the brain. Additionally, DFM has been studied for its potential as a therapeutic agent for cancer and Alzheimer's disease, as it has been shown to have anti-tumor and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using DFM in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. Additionally, DFM has been found to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using DFM in lab experiments is its relatively new discovery, which means that there is still much to be learned about its potential uses and limitations.

Future Directions

There are several future directions for research on DFM. One area of interest is its potential as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to determine the efficacy of DFM in treating these diseases and to identify any potential side effects. Additionally, research is needed to better understand the mechanism of action of DFM and to identify any potential drug interactions. Finally, more studies are needed to determine the optimal dosage and administration of DFM for different therapeutic applications.

Synthesis Methods

DFM can be synthesized using a multi-step process. The initial step involves the preparation of 2,5-difluoro-4-methylphenylboronic acid, which is then reacted with 2-(2-hydroxypropyl)pyrrolidine to form the intermediate product. This intermediate is then treated with a ketone derivative to obtain the final product, (2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone.

Scientific Research Applications

DFM has been found to have several applications in scientific research. It has been studied for its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. DFM has also been found to have potential as a treatment for addiction and depression. Additionally, DFM has been studied for its potential as a therapeutic agent for cancer and Alzheimer's disease.

properties

IUPAC Name

(2,5-difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-9-6-14(17)12(8-13(9)16)15(20)18-5-3-4-11(18)7-10(2)19/h6,8,10-11,19H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDAKYQTLQKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)N2CCCC2CC(C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone

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